

Fluroxypyr-butometyl CAS registry number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluroxypyr-butometyl*

Cat. No.: *B141213*

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In-Depth Technical Guide: Fluroxypyr-butometyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **fluroxypyr-butometyl**, a synthetic auxin herbicide. It includes detailed information on its chemical identity, physicochemical properties, mechanism of action, relevant experimental protocols, and synthesis.

Core Chemical Information

Fluroxypyr-butometyl is the 2-butoxy-1-methylethyl ester of fluroxypyr.[1] It belongs to the pyridyloxyacetic acid class of herbicides.[1] As an ester, it is a pro-herbicide that is converted into its active form, fluroxypyr acid, within the target plant.

CAS Registry Number: 154486-27-8[1][2]

IUPAC Nomenclature:

- rac-(2R)-1-butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate[1]
- (RS)-2-butoxy-1-methylethyl [(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]acetate[1]

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for **fluroxypyr-butometyl** and its active acid form, fluroxypyr.

Property	Value	Compound
Molecular Formula	C ₁₄ H ₁₉ Cl ₂ FN ₂ O ₄	Fluroxypyr-butometyl
Molecular Weight	369.2 g/mol [2]	Fluroxypyr-butometyl
XLogP3	3.6[2]	Fluroxypyr-butometyl
Vapor Pressure	9.4 x 10 ⁻⁷ mmHg	Fluroxypyr
Water Solubility	91 mg/L (at 20°C)	Fluroxypyr
pKa	2.94	Fluroxypyr
Log Kow	-1.24 (pH 7)	Fluroxypyr

Mechanism of Action: Synthetic Auxin Signaling Pathway

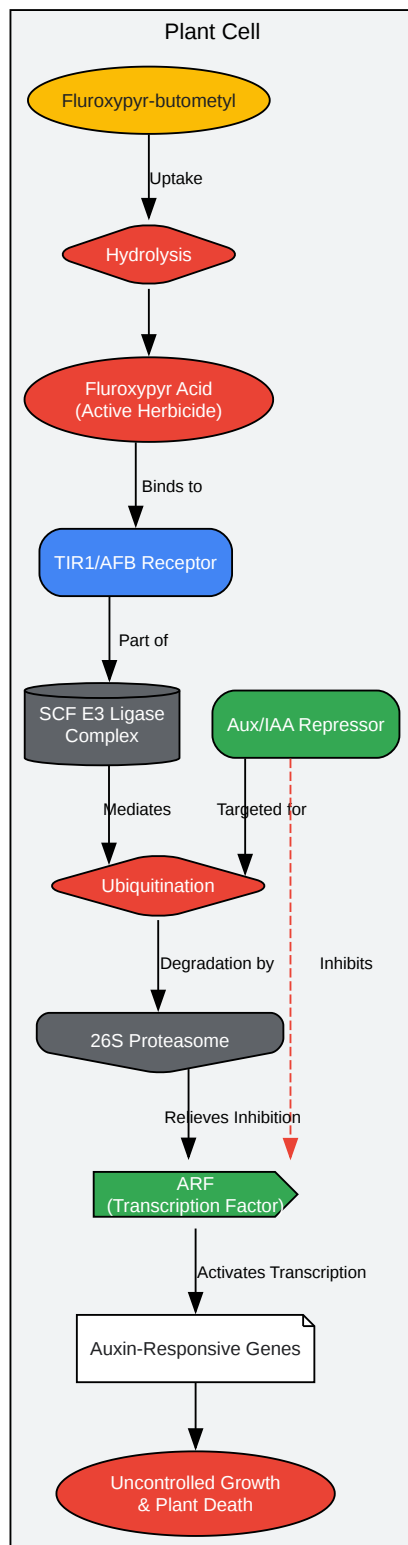
Fluroxypyr-butometyl acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations.[3][4] After uptake into the plant, the butometyl ester is hydrolyzed to the herbicidally active fluroxypyr acid.[5][6] This active form disrupts normal plant growth processes, leading to characteristic auxin-type responses such as leaf curling, epinasty, and ultimately, plant death.[5][7]

The primary mode of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) signaling pathway:

- Perception: Fluroxypyr acid binds to the TIR1/AFB family of auxin co-receptors.[3][8] This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[3][9]
- Ubiquitination: The formation of the SCF(TIR1/AFB)-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF E3 ubiquitin ligase complex.[3][10]

- Degradation: The polyubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.[\[3\]](#)
- Gene Expression: The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors.[\[3\]](#)[\[9\]](#) The now-active ARFs can bind to auxin-responsive promoters in the DNA, leading to the transcription of auxin-responsive genes.[\[3\]](#)
- Physiological Response: The overexpression of these genes leads to a hormonal imbalance and uncontrolled cell division and elongation, causing the herbicidal effects.[\[7\]](#) This process also stimulates the production of other hormones like ethylene and abscisic acid, contributing to the overall phytotoxicity.[\[7\]](#)[\[11\]](#)

Fluroxypyr-butometyl Auxin Signaling Pathway

[Click to download full resolution via product page](#)Caption: **Fluroxypyr-butometyl** signaling pathway.

Experimental Protocols

Synthesis of Fluroxypyr Esters (General Procedure)

A general method for the synthesis of fluroxypyr esters, which can be adapted for **fluroxypyr-butometyl**, involves the transesterification of a lower alkyl ester of fluroxypyr. A synthesis for the related fluroxypyr-meptyl is described and can be modified.[\[12\]](#)

Materials:

- Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate
- 2-Butoxy-1-methylethanol (in place of 1-methylheptanol for **fluroxypyr-butometyl** synthesis)
- Tetrabutyl titanate (catalyst)
- Reaction flask with stirrer, distillation column (e.g., Vigreux), and thermometer

Procedure:

- Combine methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate with an excess of 2-butoxy-1-methylethanol in the reaction flask.
- Heat the solution under reduced pressure (e.g., 10 kPa) to remove any residual water.
- Introduce the tetrabutyl titanate catalyst.
- Heat the mixture (e.g., to ~150°C) under pressure (e.g., 60 kPa) for several hours.
- Continuously remove the methanol byproduct as it forms via distillation.
- After the reaction is complete, reduce the pressure further to distill off the excess alcohol.
- The remaining residue is the crude **fluroxypyr-butometyl**. Further purification may be performed if necessary.

An alternative route begins with pentachloropyridine, which is fluorinated, aminated, and hydrolyzed to form a potassium salt, which is then alkylated.[\[13\]](#)

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of fluroxypyr esters.

Instrumentation and Reagents:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- SinoChrom ODS-BP column (5 μ m, 4.6mm \times 200mm) or equivalent C18 column
- Mobile Phase: Methanol and water (85:15, v/v)
- Internal Standard: o-nitroaniline
- Methanol (HPLC grade)
- Standard solutions of **fluroxypyr-butometyl** of known concentrations

Procedure:

- Sample Preparation: Accurately weigh and dissolve the **fluroxypyr-butometyl** sample in methanol. Add a known amount of the internal standard (o-nitroaniline).
- Chromatographic Conditions:
 - Column: SinoChrom ODS-BP (5 μ m, 4.6mm \times 200mm)
 - Mobile Phase: Methanol:Water (85:15)
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 235 nm
 - Column Temperature: Room temperature
 - Injection Volume: 10 μ L

- Calibration: Prepare a series of standard solutions of **fluroxypyr-butometyl** with the internal standard. Inject each standard to generate a calibration curve by plotting the ratio of the peak area of **fluroxypyr-butometyl** to the peak area of the internal standard against the concentration of **fluroxypyr-butometyl**.
- Analysis: Inject the prepared sample solution into the HPLC system.
- Quantification: Determine the concentration of **fluroxypyr-butometyl** in the sample by using the peak area ratio and the calibration curve.

Conclusion

Fluroxypyr-butometyl is a potent herbicide whose efficacy is derived from its conversion to fluroxypyr acid, a synthetic mimic of the plant hormone auxin. Its mode of action through the TIR1/AFB signaling pathway is well-characterized, leading to the disruption of normal hormonal balance and subsequent plant death. The provided protocols for synthesis and analysis offer a foundation for further research and development involving this compound.

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- To cite this document: BenchChem. [Fluroxypyr-butometyl CAS registry number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141213#fluroxypyr-butometyl-cas-registry-number-and-iupac-nomenclature]

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